molecular formula C21H28O4 B593925 (+/-)-11-Nor-9-carboxy-delta9-thc-D9 CAS No. 136765-52-1

(+/-)-11-Nor-9-carboxy-delta9-thc-D9

Número de catálogo: B593925
Número CAS: 136765-52-1
Peso molecular: 353.5 g/mol
Clave InChI: YOVRGSHRZRJTLZ-GQALSZNTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 is a metabolite of delta9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is often used in forensic and clinical toxicology to detect cannabis use, as it is a major inactive metabolite excreted in urine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 typically involves the oxidation of delta9-tetrahydrocannabinol. One common method includes the use of potassium permanganate as an oxidizing agent under acidic conditions . The reaction proceeds through the formation of 11-hydroxy-delta9-tetrahydrocannabinol, which is further oxidized to form the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using robust and scalable methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to ensure the purity and consistency of the product .

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs that can be used for further chemical modifications .

Aplicaciones Científicas De Investigación

Forensic Toxicology

THC-COOH is widely used as a biomarker for cannabis use in forensic toxicology. Its presence in biological fluids helps in determining recent cannabis consumption, particularly in postmortem analyses.

Case Study: Postmortem Fluid Analysis

A study conducted on postmortem fluid from drug-related fatalities in Jeddah, Saudi Arabia, investigated THC-COOH concentrations. The median concentration found was 480 ng/mL (range: 80–3010 ng/mL), indicating its potential as a reliable marker for cannabis exposure when other bodily fluids are unavailable .

Specimen TypeMedian Concentration (ng/mL)
Chest Cavity Fluid480
BloodVaries
UrineVaries
BileVaries

Drug Testing and Monitoring

The quantification of THC-COOH is crucial in drug testing protocols, especially for monitoring cannabis use in various populations, including patients undergoing treatment for conditions like chronic pain or epilepsy.

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying THC-COOH due to its sensitivity and specificity. A validated method was developed to measure THC-COOH concentrations in oral fluid samples, demonstrating linearity from 12 to 1,020 pg/mL .

ParameterValue
Calibration Range12 - 1,020 pg/mL
SpecificityNo interfering peaks detected
Recovery RateHigh

Clinical Research

Research into THC-COOH has implications for understanding the pharmacokinetics of cannabis and its metabolites. It is essential for evaluating the therapeutic potential of cannabinoids in treating various medical conditions.

Example: Cannabis and Pain Management

Studies have shown that THC-COOH can be a useful marker in clinical trials assessing the efficacy of cannabis-based treatments for chronic pain conditions. Its quantification helps correlate therapeutic outcomes with cannabinoid exposure levels .

Pharmacokinetics and Metabolism Studies

Understanding the metabolism of THC into THC-COOH is vital for developing dosing regimens and predicting drug interactions. Research indicates that THC-COOH can remain detectable in biological samples long after the psychoactive effects of THC have worn off.

Key Findings

A study highlighted that THC-COOH concentrations could persist in urine for days after cannabis use, making it a valuable target for drug testing protocols aimed at assessing long-term exposure rather than acute intoxication .

Mecanismo De Acción

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 does not exert psychoactive effects as it is an inactive metabolite. Its primary role is in the excretion of delta9-tetrahydrocannabinol from the body. The compound is formed through the oxidation of delta9-tetrahydrocannabinol to 11-hydroxy-delta9-tetrahydrocannabinol, followed by further oxidation to the carboxylic acid derivative .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 is unique due to its role as a major inactive metabolite used in drug testing. Unlike its active counterparts, it does not contribute to the psychoactive effects of cannabis but serves as a reliable marker for cannabis consumption .

Actividad Biológica

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol, commonly referred to as THC-COOH, is the primary non-psychoactive metabolite of delta-9-tetrahydrocannabinol (Δ9-THC), the principal psychoactive component of cannabis. THC-COOH has garnered interest in both clinical and forensic settings due to its prevalence in bodily fluids following cannabis consumption. This article reviews the biological activity of THC-COOH, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

Pharmacological Properties

  • Mechanism of Action
    • THC-COOH does not exhibit significant psychoactive effects like its parent compound Δ9-THC. However, it interacts with various biological systems, primarily through its role as a substrate for the P-glycoprotein (Pgp) transporter, which is crucial in drug metabolism and resistance in cancer cells . It has been shown to stimulate Pgp-dependent ATPase activity, indicating a potential role in modulating drug transport mechanisms .
  • Analgesic and Anti-inflammatory Effects
    • Research indicates that THC-COOH possesses analgesic and anti-inflammatory properties. These effects are attributed to its ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) activities, enzymes involved in the inflammatory pathway . This inhibition suggests that THC-COOH could be beneficial in managing pain and inflammation without the psychoactive effects associated with Δ9-THC.
  • Anxiolytic Properties
    • Unlike Δ9-THC, which can induce anxiety in some individuals, THC-COOH does not exhibit anxiolytic or anxiogenic properties. In fact, it has been observed to mitigate the anxiogenic effects of Δ9-THC, providing a potential therapeutic avenue for anxiety management without the associated side effects of psychoactive cannabinoids .

Metabolism

THC-COOH is primarily formed through the hepatic metabolism of Δ9-THC. The metabolic pathway involves several key enzymes:

  • Phase I Metabolism
    • The initial phase involves hydroxylation by cytochrome P450 enzymes (CYP2C9 and CYP3A4), leading to the formation of 11-hydroxy-tetrahydrocannabinol (11-OH-THC), a psychoactive metabolite . Further oxidation converts 11-OH-THC into THC-COOH.
  • Phase II Metabolism
    • Following its formation, THC-COOH may undergo conjugation with glucuronic acid, enhancing its solubility for excretion . This metabolic pathway is crucial for understanding the pharmacokinetics of THC-COOH in clinical settings.

Table 1: Summary of Key Studies on THC-COOH

StudyObjectiveFindings
Investigate Pgp interactionTHC-COOH stimulates Pgp-dependent ATPase activity, indicating its role as a substrate.
Assess analgesic propertiesDemonstrated inhibition of COX and 5-LOX activities; suggests potential for pain management.
Examine anxiolytic effectsTHC-COOH mitigates anxiety induced by Δ9-THC; does not exhibit anxiolytic properties itself.
Metabolic profilingIdentified metabolic pathways involving CYP2C9 and CYP3A4; confirmed formation of THC-COOH from Δ9-THC.

Propiedades

Número CAS

136765-52-1

Fórmula molecular

C21H28O4

Peso molecular

353.5 g/mol

Nombre IUPAC

1-hydroxy-6,6-bis(trideuteriomethyl)-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/i1D3,2D3,3D3

Clave InChI

YOVRGSHRZRJTLZ-GQALSZNTSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

SMILES isomérico

[2H]C([2H])([2H])CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)O)O

SMILES canónico

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Apariencia

A 100 µg/ml or 1 mg/ml solution in methanol

Sinónimos

(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol-d9

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.